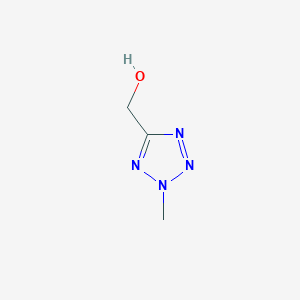

(2-Methyl-5-tetrazolyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methyltetrazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c1-7-5-3(2-8)4-6-7/h8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJXRLKUQPFUOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Methyl-5-tetrazolyl)methanol

Abstract

(2-Methyl-5-tetrazolyl)methanol is a valuable heterocyclic building block in medicinal and agricultural chemistry.[1] Its structure, featuring a metabolically stable tetrazole ring as a bioisostere for carboxylic acids and a reactive hydroxymethyl group, makes it a key intermediate for the synthesis of complex molecules.[1][2] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, focusing on the critical step of regioselective N-methylation of a 5-substituted tetrazole precursor. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of available methods to assist researchers in selecting the optimal route for their specific application.

Introduction and Retrosynthetic Strategy

The synthesis of this compound, IUPAC name (2-methyl-2H-tetrazol-5-yl)methanol, presents a central chemical challenge: the regioselective alkylation of the tetrazole ring.[3] The tetrazole anion is an ambident nucleophile, and alkylation can occur at either the N1 or N2 position, yielding a mixture of 1,5- and 2,5-disubstituted isomers, respectively.[4] For many pharmaceutical applications, isolation of the desired 2,5-isomer is paramount.

Our primary retrosynthetic approach disconnects the target molecule at the N-CH₃ bond. This identifies 5-(hydroxymethyl)-1H-tetrazole as the key precursor and a methylating agent as the required reagent. A secondary disconnection targets the C-C bond, suggesting a route from a pre-formed 2-methyltetrazole.

Diagram 1: Retrosynthetic Analysis

A high-level overview of the two main retrosynthetic disconnections for the target molecule.

This guide will primarily focus on the first, more common pathway: the N-methylation of 5-(hydroxymethyl)-1H-tetrazole.

Primary Synthetic Pathway: N-Methylation of 5-(Hydroxymethyl)-1H-tetrazole

This well-established, two-step route begins with the formation of the 5-(hydroxymethyl)-1H-tetrazole core, followed by a regioselective methylation.

Step 1: Synthesis of 5-(Hydroxymethyl)-1H-tetrazole

The precursor, 5-(hydroxymethyl)-1H-tetrazole, is typically synthesized via a [3+2] cycloaddition reaction. While several methods exist, one common route involves the reaction of a nitrile with an azide source. For instance, the reaction of acetonitrile with hydrazoic acid can produce 5-methyltetrazole, which can then be functionalized.[5] However, a more direct approach to the hydroxymethyl derivative involves precursors like dihydroxyfumaric acid or ethyl cyanoformate.[6]

Step 2: Regioselective N-Methylation

This is the most critical step, where control over regioselectivity determines the efficiency of the synthesis. The alkylation of 5-substituted 1H-tetrazoles typically yields a mixture of N1 and N2 isomers. However, the formation of the 2,5-disubstituted product is often favored.[4][7] The ratio of these isomers is influenced by factors such as the nature of the substituent at the C5 position, the alkylating agent, the solvent, and the counter-ion.[4][8]

Mechanistic Rationale: The preference for N2 alkylation can be rationalized by considering both steric and electronic factors. The N2 nitrogen is generally less sterically hindered than the N1 nitrogen. Furthermore, computational studies suggest that the transition state leading to the 2,5-isomer is often lower in energy.[9] The reaction proceeds via an SN2 mechanism where the deprotonated tetrazolate anion acts as the nucleophile attacking the electrophilic methylating agent.

Choice of Reagents:

-

Base: A strong base is required to deprotonate the acidic N-H of the tetrazole ring (pKa ≈ 4.9), generating the nucleophilic tetrazolate anion.[10] Sodium ethoxide (NaOEt), generated in situ from sodium metal in ethanol or used as a solid, is a common and effective choice.[11][12]

-

Methylating Agent: Methyl iodide (CH₃I) is a highly effective and reactive methylating agent for this transformation due to the excellent leaving group ability of iodide.[13][14]

-

Solvent: Anhydrous polar aprotic solvents like DMF or polar protic solvents like ethanol are suitable. Ethanol is often preferred as it readily dissolves the sodium ethoxide base.

Diagram 2: N-Methylation Workflow

A step-by-step workflow for the primary synthesis pathway.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

5-(Hydroxymethyl)-1H-tetrazole

-

Sodium metal (Na)

-

Anhydrous Ethanol (EtOH)

-

Methyl Iodide (CH₃I)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 eq) in small portions to a stirring solution of anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved.

-

Deprotonation: To the freshly prepared sodium ethoxide solution, add 5-(hydroxymethyl)-1H-tetrazole (1.0 eq) portion-wise. Stir the resulting suspension at room temperature for 30 minutes.

-

Methylation: Add methyl iodide (1.1 eq) dropwise to the suspension. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Workup: Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous NH₄Cl. Remove the ethanol under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product, typically a mixture of N1 and N2 isomers, is then purified by silica gel column chromatography to isolate the desired this compound. The 2,5-isomer is generally more polar and will have a lower Rf value than the 1,5-isomer.

Data Summary

| Parameter | Typical Value | Rationale / Comment |

| Yield | 60-80% (isolated) | Dependent on reaction scale and purification efficiency. |

| Regioselectivity (N2:N1) | ~3:1 to >10:1 | Highly dependent on substrate and conditions.[7][10] |

| Reaction Time | 4-12 hours | Monitored by TLC until consumption of starting material. |

| Purification Method | Flash Chromatography | Necessary to separate the N1 and N2 isomers. |

Alternative Synthesis Strategies

While the N-methylation of 5-(hydroxymethyl)tetrazole is common, other strategies exist.

"Green" Methylation

Concerns over the toxicity and environmental impact of traditional alkylating agents like methyl iodide have led to the development of greener alternatives. Dimethyl carbonate (DMC) has emerged as an environmentally friendly methylating reagent.[15] The reaction is typically catalyzed by an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) and often proceeds with good yields and high selectivity for the N2 position.[15]

Multicomponent Reactions

Efficient methods like the Ugi or Passerini multicomponent reactions can be employed to construct the tetrazole ring and introduce substituents in a single step.[1] For instance, a Passerini-type reaction using an aldehyde, an isocyanide, and hydrazoic acid can yield 5-(1-hydroxyalkyl)tetrazoles.[2]

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols. The primary pathway described involves several hazardous materials.

-

Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Must be handled under an inert atmosphere and away from moisture.[12]

-

Sodium Ethoxide: A strong, corrosive base that causes severe skin and eye burns.[11][16][17] It is also flammable and water-reactive.[11][17] Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Methyl Iodide (Iodomethane): A volatile, toxic, and suspected carcinogenic compound.[13][14] All manipulations must be performed in a well-ventilated fume hood.[13][14][18] Recommended PPE includes nitrile or neoprene gloves, safety goggles, and a lab coat.[13] Spills should be contained with absorbent materials.[13]

Conclusion

The synthesis of this compound is most reliably achieved through the N-methylation of 5-(hydroxymethyl)-1H-tetrazole. The key to a successful synthesis lies in controlling the regioselectivity of the alkylation step, where reaction conditions can be tuned to strongly favor the desired N2 isomer. While traditional methods using methyl iodide and a strong base are effective, emerging green chemistry approaches using reagents like dimethyl carbonate offer a safer and more sustainable alternative. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety procedures are essential for the successful and safe synthesis of this important chemical intermediate.

References

- IPI Global. How To Handle Methyl Iodide Safely. Published August 6, 2018.

- Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(43), 21085-21091.

- RSC Publishing. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry.

- Cole-Parmer. Material Safety Data Sheet - Sodium Ethoxide, 96+%.

- Organic Syntheses. (1988). DIETHYL tert-BUTYLMALONATE. Organic Syntheses, Coll. Vol. 6, p.442; Vol. 50, p.38 (1970).

- ResearchGate. Alkylation of 5-Substituted 1 H -Tetrazoles via the Diazotization of Aliphatic Amines.

- Wikipedia. Sodium ethoxide.

- ResearchGate. Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation.

- Gelest, Inc. (2015). SODIUM ETHOXIDE, 95%.

- Alpha Chemika. METHYL IODIDE For Synthesis.

- Inchem.org. ICSC 0674 - SODIUM ETHANOLATE. Published October 2002.

- MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 26(16), 4983.

- Reddit. (2023). Working safe with methyliodide (MeI), precautions, deactivation, safety equipment.

- MDPI. (2024). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 29(13), 3027.

- Organic Chemistry Portal. Synthesis of 2H-tetrazoles.

- ACS Publications. (2017). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 117(21), 13210-13309.

- ResearchGate. (2018). An Environmentally Friendly Method for N‐Methylation of 5‐Substituted 1H‐Tetrazoles with a Green Methylating Reagent: Dimethyl Carbonate.

- NIH National Library of Medicine. (2020). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 59(43), 19041-19046.

- Nanomedicine Research Journal. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.

- Google Patents. Process for preparing tetrazole-5-carboxylic acid derivatives. US5525733A.

Sources

- 1. Buy this compound | 55408-40-7 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. US5525733A - Process for preparing tetrazole-5-carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. nanomedicine-rj.com [nanomedicine-rj.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Sodium ethoxide - Wikipedia [en.wikipedia.org]

- 13. calibrechem.com [calibrechem.com]

- 14. orgsyn.org [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. gelest.com [gelest.com]

- 17. ICSC 0674 - SODIUM ETHANOLATE [inchem.org]

- 18. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

An In-depth Technical Guide to the Physicochemical Properties of (2-Methyl-5-tetrazolyl)methanol

Foreword for the Research Professional

In the landscape of modern drug discovery and development, the strategic selection of molecular scaffolds and building blocks is paramount to success. Tetrazole-containing compounds, in particular, have garnered significant attention due to their unique electronic properties and their ability to serve as effective bioisosteres for carboxylic acids, enhancing both metabolic stability and membrane permeability of drug candidates.[1] This guide is intended for researchers, medicinal chemists, and formulation scientists, providing a comprehensive technical overview of the physicochemical properties of (2-Methyl-5-tetrazolyl)methanol, a key intermediate in the synthesis of a variety of pharmacologically active agents.

Chemical Identity and Structural Elucidation

This compound is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 5-position. The presence of the highly polar tetrazole ring and the hydrogen-bonding capable hydroxymethyl group dictates its physicochemical behavior.

| Identifier | Value | Source |

| CAS Number | 55408-40-7 | [1][2][3] |

| IUPAC Name | (2-methyl-2H-tetrazol-5-yl)methanol | [1][2][3] |

| Molecular Formula | C₃H₆N₄O | [1][3] |

| Molecular Weight | 114.11 g/mol | [1][3] |

| Canonical SMILES | CN1N=C(N=N1)CO | [1] |

| InChI Key | XUJXRLKUQPFUOU-UHFFFAOYSA-N | [1] |

Core Physicochemical Properties: A Tabulated Summary

The following table summarizes the key physicochemical properties of this compound. It is critical to note that while some data is available from chemical suppliers, many properties have not been experimentally determined and reported in peer-reviewed literature. In such cases, the status is indicated, and subsequent sections provide guidance on their experimental determination.

| Property | Value | Status |

| Appearance | Colorless to yellow liquid | Experimental[2] |

| Melting Point | Not available | - |

| Boiling Point | 401.9 °C at 760 mmHg | Predicted[2] |

| Density | 1.149 g/cm³ | Predicted[2] |

| Solubility | Not available | - |

| pKa | Not available | - |

| LogP | -0.7 | Computed[4] |

In-Depth Analysis and Experimental Protocols

Physical State and Thermal Properties

While predicted to be a high-boiling point liquid, the lack of an experimental melting point makes it difficult to definitively classify its physical state at standard ambient temperature and pressure (SATP). The high predicted boiling point is a consequence of the polar nature of the molecule, which leads to strong intermolecular forces.

Solubility Profile: The Interplay of Polarity

The molecular structure of this compound suggests a nuanced solubility profile. The hydroxymethyl group is capable of acting as both a hydrogen bond donor and acceptor, which would typically confer aqueous solubility. Conversely, the tetrazole ring, while polar, is also a heterocyclic aromatic system that can engage in non-polar interactions. The N-methylation slightly increases lipophilicity compared to the unsubstituted parent tetrazole.

The hydroxymethyl group is anticipated to enhance solubility and bioavailability in comparison to other tetrazoles.[1]

Protocol for a Tiered Solubility Assessment:

A pragmatic, tiered approach to determining the solubility of this compound is recommended.

Caption: A tiered workflow for determining the solubility of this compound.

Acidity (pKa): Unmasking the Tetrazole's Protolytic Nature

The tetrazole ring is known to be acidic, with a pKa comparable to that of carboxylic acids.[1] The proton on the tetrazole ring can be deprotonated, and this property is central to its use as a carboxylic acid bioisostere. The precise pKa value is crucial for understanding its ionization state at physiological pH, which in turn influences its binding to biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

Proposed Protocol for pKa Determination by Capillary Electrophoresis (CE):

Given the potential for low aqueous solubility, a CE-based method using methanol-water buffers is a robust approach for pKa determination.

-

Preparation of Buffer Solutions: Prepare a series of background electrolytes (BGEs) with varying pH values in different methanol-water compositions (e.g., 10%, 20%, 30%, 40% v/v methanol).

-

Internal Standard Selection: Choose appropriate internal standards with known pKa values in the selected methanol-water mixtures.

-

Electrophoretic Mobility Measurement: Determine the effective electrophoretic mobility of this compound and the internal standards at each pH and solvent composition.

-

pKa Calculation: Calculate the pKa in each methanol-water mixture.

-

Aqueous pKa Extrapolation: Extrapolate the pKa values to 0% methanol using the Yasuda-Shedlovsky equation to obtain the aqueous pKa.

This method provides a reliable determination of the aqueous pKa even for compounds with limited water solubility.

Lipophilicity (LogP): A Key Predictor of Drug-Likeness

The partition coefficient (LogP) is a critical parameter in drug design, influencing a molecule's ability to cross cell membranes. A computed LogP value of -0.7 suggests that this compound is a relatively hydrophilic compound.

Experimental Determination of LogP via HPLC:

A standardized HPLC method can be employed for the experimental determination of LogP.

Caption: Workflow for the experimental determination of LogP using RP-HPLC.

Synthesis and Chemical Reactivity

This compound is a valuable building block in organic synthesis.

Representative Synthesis

While multiple synthetic routes exist for tetrazole derivatives, a common approach involves the hydroxymethylation of the corresponding tetrazole.

A Plausible Synthetic Pathway:

-

Formation of 2-Methyltetrazole: This can be achieved through the cycloaddition of an azide source with a nitrile, followed by methylation.

-

Hydroxymethylation: The formed 2-methyltetrazole can then be hydroxymethylated using formaldehyde or a related reagent to introduce the -CH₂OH group.[1]

Caption: A plausible synthetic route to this compound.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

-

Hydroxymethyl Group: This primary alcohol can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification. It can also act as a nucleophile in substitution reactions.[1]

-

Tetrazole Ring: The tetrazole ring is generally stable but can participate in various chemical transformations. The acidic proton on the ring (in the case of the 1H-tautomer) can be deprotonated to form a reactive intermediate.[1]

Spectroscopic Characterization: A Predictive Overview

Experimental spectra for this compound are not widely published. However, based on its structure, we can predict its key spectroscopic features.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: Expected signals would include a singlet for the methyl protons (CH₃), a singlet for the methylene protons (CH₂), and a broad singlet for the hydroxyl proton (OH), which is exchangeable with D₂O. The chemical shifts would be influenced by the electron-withdrawing nature of the tetrazole ring.

-

¹³C NMR: Distinct signals are expected for the methyl carbon, the methylene carbon, and the carbon atom of the tetrazole ring.

General Protocol for NMR Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 114. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or other small neutral molecules.

Applications in Scientific Research and Development

This compound is a versatile building block with applications in several areas:

-

Pharmaceutical Development: Its structural features make it a valuable precursor for the synthesis of antihypertensive agents (potentially as angiotensin II receptor antagonists) and antimicrobial compounds.[1] The tetrazole moiety serves as a metabolically stable bioisostere of a carboxylic acid, a common strategy in drug design.[1]

-

Chemical Research: It serves as a starting material in organic synthesis due to the reactivity of its hydroxymethyl group and the tetrazole ring.[1]

-

Agricultural Chemistry: Tetrazole derivatives have shown efficacy against various pests and plant diseases, suggesting potential applications for this compound in the development of novel agrochemicals.[1]

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Conclusion

This compound is a chemical entity of significant interest, particularly in the realm of medicinal chemistry. This guide has provided a detailed overview of its known and predicted physicochemical properties, offering not only a compilation of data but also a framework for its experimental investigation. A thorough understanding of its solubility, pKa, and lipophilicity is essential for its effective utilization in the synthesis of next-generation therapeutics and other advanced materials.

References

- This compound | CAS 55408-40-7 | AMERICAN ELEMENTS ®.

- (1H-1,2,3,4-tetrazol-5-yl)methanol - PubChem.

- [2-(Trideuteriomethyl)tetrazol-5-yl]methanol | C3H6N4O | CID 177777812 - PubChem.

Sources

- 1. Buy this compound | 55408-40-7 [smolecule.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound 95% | CAS: 55408-40-7 | AChemBlock [achemblock.com]

- 4. (2-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 12808792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1H-1,2,3,4-tetrazol-5-yl)methanol | C2H4N4O | CID 12830634 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to (2-Methyl-5-tetrazolyl)methanol (CAS 55408-40-7): A Versatile Building Block in Medicinal Chemistry

Abstract: This technical guide provides an in-depth analysis of (2-Methyl-5-tetrazolyl)methanol, CAS number 55408-40-7. It details the compound's physicochemical properties, synthesis methodologies, and key chemical transformations. The central theme of this whitepaper is the strategic application of this molecule within the drug discovery and development pipeline, leveraging the unique bioisosteric properties of the tetrazole ring and the synthetic versatility of its hydroxymethyl functional group. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to incorporate advanced heterocyclic scaffolds into their research programs.

Introduction: The Strategic Value of the Tetrazole Moiety

In modern medicinal chemistry, the tetrazole ring is a privileged structural motif, primarily serving as a highly effective bioisostere for the carboxylic acid group.[1][2] This substitution is a cornerstone of rational drug design, offering a pathway to modulate a molecule's physicochemical and pharmacokinetic properties.[3] The tetrazole group, compared to a carboxylic acid, generally provides improved metabolic stability, a similar pKa, and a distinct three-dimensional array of hydrogen bond acceptors, which can lead to unique and potent interactions with biological targets.[4]

This compound emerges as a particularly valuable building block. It provides the core tetrazole scaffold with two key points of modification: the N-methyl group, which resolves the N1/N2 tautomerism and enhances lipophilicity, and the C5-hydroxymethyl group, a versatile functional handle for subsequent chemical elaboration. This guide will explore the synthesis, properties, and strategic deployment of this compound.

Physicochemical Properties and Structural Identification

This compound is an organic compound featuring a 2-methyl substituted tetrazole ring with a hydroxymethyl group at the 5-position.[1] The N2 substitution is critical as it locks the tautomeric form, which can be crucial for consistent receptor binding and predictable ADME properties.

| Property | Value | Source(s) |

| CAS Number | 55408-40-7 | [1][5][6] |

| IUPAC Name | (2-methyl-2H-tetrazol-5-yl)methanol | [1][6][7] |

| Molecular Formula | C₃H₆N₄O | [1][5][7][8] |

| Molecular Weight | 114.11 g/mol | [5][6][9] |

| SMILES | CN1N=C(N=N1)CO | [1] |

| InChI Key | XUJXRLKUQPFUOU-UHFFFAOYSA-N | [1][7] |

Synthesis and Manufacturing Pathways

The synthesis of 2,5-disubstituted tetrazoles like this compound requires regioselective control of the N-alkylation step. While multiple routes exist, a common and logical pathway involves the formation of the 5-substituted tetrazole ring followed by a controlled methylation.[10][11]

Generalized Synthetic Workflow

A robust synthesis strategy begins with a suitable C2 synthon, undergoes cyclization to form the tetrazole ring, and is then selectively alkylated. The primary challenge in this final step is the potential formation of both N1 and N2 isomers, which necessitates careful reaction design and purification.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative, generalized procedure based on established chemical principles for tetrazole synthesis and should be adapted and optimized.

-

Cycloaddition to form 5-(hydroxymethyl)-1H-tetrazole:

-

To a solution of glycolonitrile (1.0 eq) and sodium azide (1.2 eq) in water, add a catalytic amount of zinc bromide (0.1 eq).

-

Heat the reaction mixture at 80-90 °C for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and carefully acidify with dilute HCl to pH ~2-3 to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 5-(hydroxymethyl)-1H-tetrazole.

-

Causality: Zinc bromide acts as a Lewis acid to activate the nitrile for the [2+3] cycloaddition with the azide anion, a well-established method for forming 5-substituted tetrazoles.[12]

-

-

N-Methylation and Isomer Separation:

-

Suspend 5-(hydroxymethyl)-1H-tetrazole (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile.

-

Add methyl iodide (1.1 eq) dropwise at room temperature.

-

Stir the mixture for 8-16 hours. The reaction progress can be monitored by observing the formation of two product spots (N1 and N2 isomers) on TLC.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil via column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers. The N2 isomer, this compound, is typically the more polar of the two.

-

Causality: Alkylation of the tetrazole anion can occur at either N1 or N2. The ratio of products is influenced by factors like the counter-ion, solvent, and the steric/electronic nature of the C5 substituent. Chromatographic separation is essential for isolating the desired pure N2 isomer.[11]

-

Key Chemical Reactions and Synthetic Utility

The true value of this compound lies in the reactivity of its hydroxymethyl group, which serves as a versatile handle for incorporating the tetrazole motif into more complex molecules.

Caption: Key chemical transformations of the hydroxymethyl group.

These transformations allow for:

-

Oxidation: Mild oxidation yields the corresponding aldehyde, useful for reductive amination or Wittig reactions. Stronger oxidation provides the carboxylic acid, enabling amide bond formation.

-

Esterification/Etherification: The alcohol can be readily converted to esters or ethers, modifying the molecule's lipophilicity and creating potential prodrug linkages.

-

Nucleophilic Substitution: Conversion to a leaving group (e.g., a tosylate or halide) allows for the introduction of various nucleophiles, effectively using the -CH₂- group as a linker.[1]

Applications in Drug Discovery

The this compound scaffold is a precursor for compounds with a wide range of potential biological activities. The tetrazole moiety itself is present in over 20 FDA-approved drugs.[2][3]

-

Antihypertensive Agents: Many angiotensin II receptor blockers (ARBs) like Valsartan feature a tetrazole ring as a key acidic pharmacophore that mimics a carboxylic acid.[1][13] This building block is ideal for synthesizing novel ARB analogues.

-

Antimicrobial Properties: Tetrazole derivatives have demonstrated significant antimicrobial and antifungal activity, making this scaffold a promising starting point for the development of new anti-infective agents.[1][11]

-

Neuroprotective Effects: Certain tetrazoles have been investigated for their neuroprotective capabilities, suggesting potential applications in treating neurodegenerative diseases.[1]

Analytical and Spectroscopic Characterization

| Analysis Type | Expected Signals |

| ¹H NMR | Singlet (~4.0-4.2 ppm, 3H, N-CH₃); Singlet (~4.8-5.0 ppm, 2H, -CH₂-OH); Broad Singlet (variable, 1H, -OH) |

| ¹³C NMR | Signal (~40 ppm, N-CH₃); Signal (~55 ppm, -CH₂-OH); Signal (~160-165 ppm, C5 of tetrazole ring) |

| FT-IR (cm⁻¹) | Broad peak (~3300-3400, O-H stretch); Peaks (~2900-3000, C-H stretch); Peaks (~1400-1600, N=N, C=N ring stretch) |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 115.06 |

Justification: The predicted chemical shifts are based on standard values for similar chemical environments. The N-methyl group is expected to be a sharp singlet, as is the methylene group adjacent to the electron-withdrawing tetrazole ring. The tetrazole ring carbon is significantly deshielded due to the attached nitrogen atoms. These predicted values provide a baseline for experimental verification.

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemical reagents is paramount. While a specific safety data sheet (SDS) for this compound is not universally available, prudent laboratory practices for similar heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Use only under a certified chemical fume hood to avoid inhalation of any potential vapors or dust.[14] Avoid contact with skin and eyes.[15][16] All equipment should be properly grounded to prevent static discharge, which could be an ignition source.[14][15]

-

Fire Safety: The compound may be flammable. Keep away from open flames, hot surfaces, and other sources of ignition.[16] Use appropriate fire extinguishers for chemical fires, such as CO₂, dry chemical, or alcohol-resistant foam.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its structure combines the advantageous bioisosteric properties of the N2-methylated tetrazole ring with the synthetic flexibility of a primary alcohol. This combination allows for its efficient incorporation into complex molecular architectures, making it an invaluable building block in the rational design of novel therapeutics with potentially improved pharmacological profiles. Its use can accelerate the discovery of new drug candidates in areas such as cardiovascular disease, infectious disease, and neurology.

References

- American Elements. (n.d.). This compound | CAS 55408-40-7. [Link]

- PubChem. (n.d.). (2-Methyl-1,3-thiazol-5-yl)methanol.

- Ferreira, S. B., et al. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. [Link]

- PubChem. (n.d.). (1H-1,2,3,4-tetrazol-5-yl)methanol.

- State of Michigan. (n.d.).

- Park, J., et al. (2017). Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate.

- Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

- Kumar, V., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Scientific Reports. [Link]

- Organic Chemistry Portal. (n.d.). 2H-Tetrazole synthesis. [Link]

- Safaei-Ghomi, J., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal. [Link]

- Asim, M., et al. (2023). Synthesis, Biological Evaluation and Molecular Docking of 2-(N-((20-(2H-tetrazole-5-yl)-[1,10-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-based Ester Derivatives as Antihypertensive Agents. Molecules. [Link]

- Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

Sources

- 1. Buy this compound | 55408-40-7 [smolecule.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. 55408-40-7 CAS Manufactory [m.chemicalbook.com]

- 6. This compound 95% | CAS: 55408-40-7 | AChemBlock [achemblock.com]

- 7. Page loading... [wap.guidechem.com]

- 8. keyorganics.net [keyorganics.net]

- 9. 55408-40-7 this compound AKSci 3591CT [aksci.com]

- 10. 2H-Tetrazole synthesis [organic-chemistry.org]

- 11. nanomedicine-rj.com [nanomedicine-rj.com]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. uwm.edu [uwm.edu]

- 15. michigan.gov [michigan.gov]

- 16. fishersci.com [fishersci.com]

The Tetrazole Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, particularly its ability to act as a bioisostere of the carboxylic acid group, have cemented its importance in the design and development of a wide array of therapeutic agents.[1][3][4] This technical guide provides a comprehensive exploration of the diverse biological activities of tetrazole-containing compounds, delving into their synthesis, mechanisms of action, and the structure-activity relationships that govern their therapeutic efficacy. We will explore their applications as antihypertensive, antimicrobial, and anticancer agents, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

The Tetrazole Moiety: A Bioisosteric Marvel

The tetrazole nucleus is a planar, electron-rich aromatic system with a pKa comparable to that of carboxylic acids.[1][5] This similarity allows it to serve as a metabolically stable substitute for the carboxylate group in drug molecules, often leading to improved pharmacokinetic profiles, such as enhanced lipophilicity and bioavailability.[3][6][7] The ability of the tetrazole ring to participate in hydrogen bonding and other non-covalent interactions with biological targets is a key determinant of its pharmacological activity.[4]

The synthetic versatility of the tetrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's biological and physicochemical properties.[8] The most common synthetic route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[9][10]

Diverse Pharmacological Landscape of Tetrazole-Containing Compounds

The incorporation of a tetrazole moiety into a molecular structure can confer a wide range of biological activities.[6][8][11] This section will explore some of the most significant therapeutic applications of tetrazole derivatives.

Antihypertensive Agents: Targeting the Renin-Angiotensin System

Tetrazole-containing compounds are prominent in the treatment of hypertension.[12][13] A notable class of antihypertensive drugs, the angiotensin II receptor blockers (ARBs) or "sartans," feature a tetrazole ring that mimics the carboxylate group of the angiotensin II receptor's natural ligand.[3][14]

Mechanism of Action: The renin-angiotensin system (RAS) is a critical regulator of blood pressure.[13][14] Angiotensin II, a potent vasoconstrictor, binds to the angiotensin II type 1 (AT1) receptor, leading to an increase in blood pressure. ARBs competitively block the binding of angiotensin II to the AT1 receptor, resulting in vasodilation and a reduction in blood pressure.[14] The acidic nature of the tetrazole ring is crucial for the high-affinity binding of these drugs to the AT1 receptor.[12]

Key Antihypertensive Drugs Featuring a Tetrazole Moiety:

| Drug Name | Chemical Structure (Simplified) | Key Features |

| Losartan | Biphenyl-tetrazole core | First-in-class, orally active, non-peptide AT1 receptor antagonist.[3][14] |

| Valsartan | Lacks a heterocyclic moiety connected to the proximal phenyl ring. | Potent and selective AT1 receptor antagonist.[12][14] |

| Irbesartan | Features a spiro-cyclopentane group. | Long duration of action.[12][14] |

| Candesartan | Prodrug, converted to its active form in the body. | High affinity for the AT1 receptor.[3][14] |

Antimicrobial Agents: A Broad Spectrum of Activity

Tetrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[15][16][17] The fusion of the tetrazole ring with other heterocyclic systems, such as quinolines and pyrazoles, has yielded compounds with potent antimicrobial effects.[4][18]

Mechanism of Action: The antimicrobial mechanisms of tetrazole compounds are diverse and can include the inhibition of essential enzymes, disruption of cell wall synthesis, and interference with DNA replication.[1][18] Some tetrazole derivatives act by generating oxidative stress within microbial cells, leading to cellular damage and death.[18]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a tetrazole-containing compound against a specific microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: The tetrazole compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Controls:

-

Positive Control: Wells containing the microbial suspension without any test compound.

-

Negative Control: Wells containing only the sterile broth medium.

-

Standard Drug Control: Wells containing a known antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) at various concentrations.

-

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Logical Flow of Antimicrobial Susceptibility Testing:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Agents: Targeting Cellular Proliferation

The tetrazole scaffold is a promising pharmacophore in the development of novel anticancer agents.[19][20][21] Tetrazole-containing compounds have demonstrated cytotoxicity against a variety of human tumor cell lines.[19][22] The combination of the tetrazole moiety with other pharmacophores has been a successful strategy for enhancing anticancer activity and overcoming drug resistance.[19][23]

Mechanism of Action: The anticancer mechanisms of tetrazole derivatives are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[24][25] Some compounds have been shown to inhibit enzymes crucial for tumor growth, such as urease and aromatase.[18][26]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the tetrazole-containing compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT is added to each well, and the plate is incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

Signaling Pathway: Induction of Apoptosis by a Tetrazole Derivative

Sources

- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemrestech.com [chemrestech.com]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. researchgate.net [researchgate.net]

- 14. primescholars.com [primescholars.com]

- 15. researchgate.net [researchgate.net]

- 16. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chalcogen.ro [chalcogen.ro]

- 20. benthamdirect.com [benthamdirect.com]

- 21. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Tetrazole: A privileged scaffold for the discovery of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

Spectroscopic Characterization of (2-Methyl-5-tetrazolyl)methanol: A Technical Guide

Foreword

In the landscape of modern medicinal chemistry and drug development, nitrogen-rich heterocyclic compounds are of paramount importance. Among these, tetrazole derivatives have emerged as a versatile scaffold, exhibiting a wide array of biological activities.[1] (2-Methyl-5-tetrazolyl)methanol, a key building block in the synthesis of more complex pharmaceutical agents, presents a unique structural motif.[2] An in-depth understanding of its spectroscopic properties is fundamental for its unambiguous identification, quality control, and the rational design of novel therapeutic agents. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering not only a detailed interpretation of the spectral data but also the underlying principles and experimental methodologies.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique molecular architecture, featuring a five-membered tetrazole ring substituted with a methyl group on one of the nitrogen atoms and a hydroxymethyl group on the carbon atom. This structure gives rise to distinct spectroscopic signatures that can be used for its characterization.

Molecular Structure of this compound

Caption: Workflow for the spectroscopic characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₃H₆N₄O, with a monoisotopic mass of approximately 114.05 g/mol . [3][4]In electron ionization (EI) mass spectrometry, a molecular ion peak at m/z 114 would be expected, although it may be weak depending on its stability.

-

Fragmentation Pattern: Tetrazole derivatives are known to undergo characteristic fragmentation pathways. [5] * Loss of Nitrogen (N₂): A common fragmentation for tetrazoles is the loss of a molecule of nitrogen (28 Da), which would result in a fragment ion at m/z 86 .

-

Loss of Hydrazoic Acid (HN₃): Another possible fragmentation is the elimination of hydrazoic acid (43 Da), leading to a fragment at m/z 71 . [6] * Cleavage of the Hydroxymethyl Group: Fragmentation can also occur at the C-C bond between the tetrazole ring and the hydroxymethyl group. Loss of the CH₂OH radical (31 Da) would give a fragment at m/z 83 . The detection of a fragment at m/z 31 ([CH₂OH]⁺) would also be indicative of this cleavage.

-

Experimental Protocol for Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. [6]2. Instrument Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Positive or negative ion mode. For this compound, positive ion mode ([M+H]⁺ at m/z 115) is likely to be effective.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas (N₂): Adjust for a stable spray.

-

Drying Gas (N₂) Temperature: 200-300 °C.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-200).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation and purity assessment. The predicted spectral data, based on established principles and data from related compounds, serves as a robust guide for researchers. The experimental protocols outlined herein offer a standardized approach to obtaining high-quality spectroscopic data. This in-depth understanding of the spectroscopic properties of this compound is crucial for its application in synthetic chemistry and drug discovery, facilitating the development of novel and effective therapeutic agents.

References

- Rasheed, M.K., & Al-Rifaie, D.A. (2020). Synthesis some of thiazolidinoneand tetrazole compounds derived from acriflavine and evaluation of their antimicrobial, antifungal and antioxidant activity. Systematic Reviews in Pharmacy, 11(12), 1889-1895.

- Abdulrahman, B. S., & Nadr, R. B. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Zanco Journal of Pure and Applied Sciences, 34(6), 23-33.

- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i).

- Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.

- Elsevier. (2020). Synthesis and characterization of some tetrazoles and their prospective for aerobic micro-fouling mitigation.

- Secrieru, A., Oumeddour, R., & Cristiano, M. L. S. (2021).

- RSC Publishing. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.

- ResearchGate. (n.d.). A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles irradiated with UV light at λ > 235 nm.

- Scilit. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels.

- SpectraBase. (n.d.). Tetrazole - Optional[13C NMR] - Chemical Shifts.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds.

- ResearchGate. (n.d.). 1 H NMR and 13 C NMR shifts of all compounds.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0035770).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000108).

- WebSpectra. (n.d.). IR Absorption Table.

- American Elements. (n.d.). This compound.

- Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.

- Infrared Spectroscopy (IR). (n.d.).

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916).

- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.

- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001875).

- PubChem. (n.d.). (1H-1,2,3,4-tetrazol-5-yl)methanol.

- Journal of Research of the National Bureau of Standards. (1951). Infrared spectra of methanol, ethanol, and n-propanol.

- Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum.

- PubChem. (n.d.). 2-Methyl-5-phenyl-2H-tetrazole.

- ResearchGate. (n.d.). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6.

- Doc Brown's Chemistry. (n.d.). CH3OH mass spectrum of methanol.

- NIST WebBook. (n.d.). 5-Amino-2-methyl-2H-tetrazole.

Sources

Thermal analysis of (2-Methyl-5-tetrazolyl)methanol

An In-depth Technical Guide to the Thermal Analysis of (2-Methyl-5-tetrazolyl)methanol

Introduction

This compound is a heterocyclic compound featuring a nitrogen-rich tetrazole ring, a structure of significant interest in medicinal chemistry and energetic materials science due to its unique chemical properties and high enthalpy of formation. As with any nitrogen-rich compound, a thorough understanding of its thermal behavior is paramount for ensuring safe handling, storage, and application. This is particularly critical in the pharmaceutical industry, where thermal stability can impact drug formulation, shelf-life, and manufacturing processes.

This technical guide provides a comprehensive framework for the thermal analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. While direct experimental data for this specific molecule is not extensively published, this guide establishes a robust predictive and analytical approach based on the well-documented behavior of structurally similar N-substituted tetrazoles. We will delve into the core thermal analysis techniques—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC)—providing not just procedural steps, but the scientific rationale behind them.

The Theoretical Bedrock: Understanding Tetrazole Decomposition

The thermal stability of tetrazole derivatives is intrinsically linked to the stability of the heterocyclic ring. The decomposition of N-substituted tetrazoles typically proceeds through one of two primary pathways, a concept extensively reviewed in the literature.[1][2]

-

Nitrogen Elimination: This pathway involves the cleavage of the N1-N2 and N3-N4 bonds of the tetrazole ring, leading to the extrusion of a molecule of nitrogen (N₂) and the formation of a highly reactive nitrilimine intermediate. This is a common pathway for 2-substituted tetrazoles.

-

Azide Formation: This pathway involves a retro-[2+3] cycloaddition reaction, where the tetrazole ring opens to form an azide and a nitrile. The stability of the resulting azide significantly influences the favorability of this pathway.

The substitution pattern on the tetrazole ring plays a crucial role in dictating the dominant decomposition mechanism. For 2-substituted tetrazoles like this compound, the elimination of nitrogen is often the more probable route. The presence of the methanol group at the 5-position can also influence the subsequent reactions of the nitrilimine intermediate.

Core Methodologies for Comprehensive Thermal Characterization

A multi-technique approach is essential for a thorough and reliable assessment of thermal hazards. DSC, TGA, and ARC each provide unique and complementary information.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a cornerstone technique for identifying the temperatures of thermal events such as melting, crystallization, and decomposition, and for quantifying the energy changes associated with these events.[3][4] For energetic materials, it is particularly effective in determining the onset temperature of decomposition and the heat of decomposition (ΔHd).

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure stainless steel or gold-plated copper crucible. The use of a sealed, high-pressure crucible is critical to contain any gaseous decomposition products and prevent their energetic release, ensuring the measured exotherm accurately reflects the total energy release.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

-

Thermal Program: Heat the sample from ambient temperature to approximately 350°C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min). Running multiple heating rates is essential for subsequent kinetic analysis.[5]

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (if any) from the peak of the endotherm and the onset temperature of decomposition from the intersection of the baseline with the tangent of the exothermic peak. Integrate the area under the exothermic peak to calculate the heat of decomposition.

Thermogravimetric Analysis (TGA): Quantifying Mass Changes

TGA measures the change in mass of a sample as a function of temperature or time.[6][7] It is invaluable for determining the temperature ranges over which decomposition occurs, the number of decomposition steps, and the mass of any non-volatile residue. When coupled with evolved gas analysis (EGA) techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), TGA can identify the gaseous decomposition products.[4]

-

Sample Preparation: Weigh a slightly larger sample (5-10 mg) of this compound into an open ceramic or aluminum crucible. An open crucible is used to allow gaseous products to evolve freely.

-

Instrument Setup: Place the sample crucible onto the TGA balance.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature beyond the completion of decomposition (e.g., 400°C) at a controlled heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: Plot the sample mass (or mass percentage) as a function of temperature. The resulting TGA curve will show distinct steps corresponding to mass loss events. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help to resolve overlapping decomposition steps.

Accelerating Rate Calorimetry (ARC): Simulating Worst-Case Scenarios

ARC is a critical tool for thermal hazard assessment, designed to simulate a thermal runaway reaction under adiabatic conditions (zero heat loss).[8][9] This "worst-case scenario" provides crucial data for process safety, such as the time to maximum rate (TMR) and the adiabatic temperature rise (ΔTad).[10][11]

-

Sample Preparation: A precisely known mass of the sample is loaded into a robust, spherical sample bomb (typically made of titanium or Hastelloy C).

-

Instrument Setup: The bomb is placed in the ARC calorimeter, which is a heavily insulated and controlled environment.

-

Heat-Wait-Search Mode: The instrument operates in a heat-wait-search cycle. The sample is heated in small steps (e.g., 5°C), then held isothermally to allow for thermal equilibration. During the "search" phase, the instrument monitors for any self-heating from the sample.

-

Exotherm Detection: If the rate of self-heating exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.[11] The calorimeter heaters then match the sample temperature, ensuring no heat is lost to the surroundings.

-

Data Acquisition: The temperature and pressure inside the bomb are recorded as a function of time until the reaction is complete.

Anticipated Results and Predictive Interpretation

Based on the thermal behavior of analogous N-methylated and C-substituted tetrazoles, we can predict the key characteristics that would be observed during the thermal analysis of this compound.

DSC/TGA Predictions:

-

Melting: A distinct endothermic peak corresponding to melting is expected prior to decomposition.

-

Decomposition: A sharp, single-stage exothermic decomposition is anticipated. N-substituted tetrazoles often exhibit rapid and complete decomposition once the onset temperature is reached.[9]

-

Mass Loss: The TGA is expected to show a single, rapid mass loss step corresponding to the complete decomposition of the molecule into gaseous products, leaving minimal residue.

| Parameter | Predicted Value/Observation | Rationale / Analogous Compound Behavior |

| Melting Point (°C) | 100 - 150 | Typical range for small, substituted heterocyclic compounds. |

| DSC Onset Td (°C) | 200 - 260 | N-methylated tetrazoles generally show high thermal stability.[12] |

| Heat of Decomposition (J/g) | 1500 - 2500 | High nitrogen content suggests a significant energy release. |

| TGA Decomposition Stages | 1 | Single-step decomposition is characteristic of many tetrazole derivatives. |

| Mass Loss (%) | ~100% | The molecule is expected to decompose primarily into volatile products (N₂, HCN, etc.). |

Disclaimer: This table presents estimated values based on literature for structurally related compounds and should be confirmed by empirical testing.

ARC Predictions:

-

The ARC analysis would likely reveal a sharp increase in temperature and pressure following the onset of decomposition, confirming a high potential for thermal runaway under adiabatic conditions. The data would be used to calculate critical safety parameters like the Self-Accelerating Decomposition Temperature (SADT).

Proposed Decomposition Pathway

For this compound, the most probable initial decomposition step is the elimination of dinitrogen (N₂) from the 2- and 3-positions of the tetrazole ring. This would generate a highly reactive nitrilimine intermediate. This intermediate could then undergo further rearrangement and fragmentation.

Kinetic Analysis of Decomposition

To assess the long-term stability and predict the shelf-life of this compound, a kinetic analysis of its decomposition is essential. This can be achieved using the data from non-isothermal DSC experiments conducted at multiple heating rates.

Methodology (Kissinger Method):

-

Perform DSC scans at several different heating rates (β), for example, 5, 10, 15, and 20 °C/min.

-

For each heating rate, determine the peak temperature (Tp) of the decomposition exotherm.

-

Plot ln(β/Tp²) versus 1/Tp.

-

The data should yield a straight line, and the activation energy (Ea) can be calculated from the slope of this line (Slope = -Ea/R, where R is the ideal gas constant).

A higher activation energy indicates a greater sensitivity of the reaction rate to temperature, suggesting better stability at lower temperatures.

Conclusion

The thermal analysis of this compound requires a systematic and multi-faceted approach. While direct literature data on this specific compound is sparse, a robust analytical strategy can be formulated based on the well-established principles of thermal analysis and the known behavior of analogous tetrazole derivatives. Differential Scanning Calorimetry provides critical data on the onset temperature and energy of decomposition. Thermogravimetric Analysis quantifies the mass loss and decomposition stages, and Accelerating Rate Calorimetry offers a vital assessment of the worst-case thermal runaway potential. By integrating the insights from these techniques and performing a thorough kinetic analysis, researchers and drug development professionals can build a comprehensive safety and stability profile, ensuring the responsible and effective use of this and other novel chemical entities.

References

- Vertex AI Search. (2026). Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center.

- Thermal Hazard Technology. (2026).

- Lesnikovich, A. I. (1992). The thermal decomposition of tetrazoles. Thermochimica Acta.

- NETZSCH Analyzing & Testing. (2026).

- Belmont Scientific. (2026).

- AKTS. (2026).

- Chen, Y. K., Chen, M. H., Zhang, T., & Wu, X. L. (2013). The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials.

- Szimhardt, N., Wurzenberger, M. H. H., Behringer, A., & Stierstorfer, J. (2017). Coordination chemistry with 1-methyl-5H-tetrazole: Cocrystallization, laser-ignition, lead-free primary explosives – One Ligand, three Goals.

- Ostrovskii, V. A., Chernova, E. N., Zhakovskaya, Z. A., Pavlyukova, Y. N., Ilyushin, M. A., & Trifonov, R. E. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews.

- Gao, J.-X., Xiong, J.-B., Xu, Q., Tan, Y.-H., Liu, Y., Wen, H.-R., & Tang, Y.-Z. (2018). Exothermic or Endothermic Decomposition of Disubstituted Tetrazoles Tuned by Substitution Fashion and Substituents. The Journal of Physical Chemistry A.

- Fischer, N., et al. (2005). Thermal decomposition of 1,5-diamino-4-methyl-1H-tetrazolium nitrate and other tetrazolium compounds. Journal of Thermal Analysis and Calorimetry.

- Singh, J., & Shreeve, J. M. (2023). Increasing the limits of energy and safety in tetrazoles: Dioximes as unusual precursors to very thermostable and insensitive energetic materials.

- Kiselev, V. G., et al. (2018). Features of thermal decomposition of N-substituted tetrazoles.

- Mettler Toledo. (2026).

- Folly, P. (2004). Thermal Stability of Explosives. CHIMIA.

- Ding, X., Zhao, S., Ni, L., & Pan, Y. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Emergency Management Science and Technology.

- TA Instruments. (2025). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance.

- Thynell, S. (2018).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]

- 4. mt.com [mt.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Quantum Chemical Calculations for (2-Methyl-5-tetrazolyl)methanol: From First Principles to Molecular Insights

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive, scientifically grounded protocol for conducting quantum chemical calculations on (2-Methyl-5-tetrazolyl)methanol. It moves beyond a simple list of steps to explain the why behind methodological choices, ensuring a robust and reproducible computational study.

Preamble: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a heterocyclic compound featuring a tetrazole ring, a structure of significant interest in modern drug discovery. The tetrazole moiety is frequently employed as a bioisostere for the carboxylic acid group.[1][2] This substitution can enhance a drug candidate's metabolic stability, improve its pharmacokinetic profile by increasing lipophilicity, and modulate its acidity.[1][3] Given these advantages, understanding the fundamental electronic and structural properties of this compound is paramount for rational drug design.

Quantum chemical calculations offer a powerful lens to dissect these properties in silico. By applying the principles of quantum mechanics, we can accurately predict molecular geometry, vibrational frequencies, electronic charge distribution, and reactivity descriptors.[4][5] This computational insight allows for the efficient screening of derivatives, the prediction of intermolecular interactions with biological targets, and a deeper understanding of structure-activity relationships (SAR) before committing to costly and time-consuming synthesis.

The Theoretical Cornerstone: Why Density Functional Theory (DFT)?

For a molecule of this size and complexity, Density Functional Theory (DFT) represents the optimal balance of computational accuracy and efficiency.[5][6] Unlike more computationally demanding wavefunction-based methods, DFT calculates the total energy of the system based on its electron density, a more manageable variable.[5]

2.1. Selecting the Right Tools: The B3LYP Functional and 6-311++G(d,p) Basis Set

The predictive power of DFT hinges on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: B3LYP: We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of organic molecules.[7] B3LYP has a long track record of providing reliable results for geometries, vibrational frequencies, and electronic properties for a wide range of chemical systems, including nitrogen-containing heterocycles.[8][9][10]

-

Basis Set: 6-311++G(d,p): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) Pople-style basis set is a robust choice for this application:

-

6-311G: This triple-zeta valence basis set provides flexibility for valence electrons, which are most involved in chemical bonding and reactions.

-

++: The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing lone pairs (abundant on the nitrogen atoms of the tetrazole ring) and potential hydrogen bonding interactions involving the methanol group.[10][11]

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron distribution, accounting for the non-spherical nature of atomic orbitals within a molecule, which is critical for accurate geometry and frequency calculations.[8][11]

-

This combination of B3LYP/6-311++G(d,p) is well-validated for studying heterocyclic compounds and is expected to yield high-quality, publishable results.[4][8][12]

The Computational Protocol: A Self-Validating Workflow

The following protocol is designed as a logical, self-validating sequence. Each step builds upon the verified output of the previous one, ensuring the final results are derived from a stable and physically meaningful molecular state.

Figure 1: A self-validating workflow for quantum chemical analysis. The process ensures that molecular properties are only calculated after the geometry has been optimized and confirmed as a true energy minimum.

Step-by-Step Methodology:

-

Initial Structure Construction:

-

Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule on the potential energy surface.

-

Protocol:

-

Trustworthiness Check: The calculation is complete only when the forces on all atoms are effectively zero, and the structure has met stringent convergence criteria outlined in the software's output file.[15]

-

-

Vibrational Frequency Analysis:

-

Objective: To confirm the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.

-

Protocol:

-

Use the optimized geometry from the previous step as the input.

-

Specify the calculation type as Freq (Frequency).[15]

-

Use the exact same level of theory: B3LYP/6-311++G(d,p). Mismatching the level of theory between optimization and frequency steps is a common and critical error.

-

-

Trustworthiness Check: A successful optimization to a true minimum is confirmed by the absence of any imaginary frequencies in the output.[2][8] The presence of an imaginary frequency indicates the structure is a transition state, not a stable molecule, and requires re-optimization. The calculated frequencies can be compared with experimental IR data for validation.[16][17][18]

-

-

Molecular Property Analysis:

-

With a validated minimum energy structure, perform a final single-point energy calculation to generate a detailed wavefunction file for property analysis.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[4][8]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, predicting sites for non-covalent interactions and chemical attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge distribution by calculating the partial atomic charges on each atom. This is crucial for understanding the molecule's dipole moment and for parameterizing molecular mechanics force fields used in subsequent molecular dynamics or docking simulations.

-

Data Presentation and Expected Insights

All quantitative data should be summarized for clarity and comparative analysis.

Table 1: Computational Parameters for the Study of this compound

| Parameter | Specification | Rationale |

|---|---|---|

| Software | Gaussian 16 | A widely used and validated quantum chemistry package.[15] |

| Method | Density Functional Theory (DFT) | Excellent balance of accuracy and cost for organic molecules.[6] |

| Functional | B3LYP | Proven reliability for geometries and electronic properties of heterocycles.[9][10] |

| Basis Set | 6-311++G(d,p) | Triple-zeta quality with diffuse and polarization functions for accuracy.[8][11] |

| Charge/Multiplicity | 0 / 1 | Neutral, closed-shell singlet molecule. |

| Solvation (Optional) | PCM (Water) | Implicit solvent model to simulate an aqueous environment. |

4.1. Visualizing the Molecule

Figure 2: Atom numbering scheme for this compound used in computational analysis.

Table 2: Predicted Molecular Properties (Illustrative)

| Property | Predicted Value | Unit | Significance |

|---|---|---|---|

| Total Energy | Value | Hartrees | Thermodynamic stability reference. |

| Dipole Moment | Value | Debye | Indicator of overall molecular polarity. |